molecular formula C11H16O B1281899 Adamantane-2-carbaldehyde CAS No. 39750-93-1

Adamantane-2-carbaldehyde

Cat. No. B1281899
CAS RN: 39750-93-1
M. Wt: 164.24 g/mol
InChI Key: VGBBJZYOAOCLLS-UHFFFAOYSA-N
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Description

Adamantane-2-carbaldehyde is a chemical compound that is part of a broader class of organic polyhedral compounds known for their applications in the pharmaceutical industry. The adamantane structure serves as a backbone for many drugs due to its unique physicochemical properties and biological activity. Adamantane derivatives are utilized in various therapeutic areas, including antiviral, antidiabetic, and neurodegenerative disease treatments .

Synthesis Analysis

The synthesis of adamantane derivatives, such as adamantane-2-carbaldehyde, can be achieved through various chemical reactions. One such method is the Stephen reaction, which allows for the synthesis of corresponding aldehydes from 1-adamantanecarbonitriles with high yields. The presence of electron-acceptor substituents on the adamantane nucleus has minimal effect on the yield of the aldehydes produced . Additionally, reductive amination of adamantane-1-carbaldehyde with aromatic amines has been studied, leading to the formation of N-[(adamantan-1-yl)methyl]aniline derivatives, which are analogues of synthetic adaptogens .

Molecular Structure Analysis

The molecular structure of adamantane and its derivatives, including adamantane-2-carbaldehyde, has been extensively studied. The adamantane moiety is characterized by a three-dimensional cage-like structure that imparts stability and unique chemical properties to its derivatives. The electronic structure of adamantane has been analyzed, focusing on electron density distribution, which is crucial for understanding the reactivity and bonding characteristics of these compounds .

Chemical Reactions Analysis

Adamantane derivatives undergo various chemical reactions that are essential for their application in drug synthesis. For instance, the reactivity of adamantane aldehydes in the oximation reaction has been quantitatively studied, providing insights into their chemical behavior . Moreover, the condensation of adamantane-1-carbohydrazide with heterocyclic aldehydes leads to the formation of novel compounds with potential antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For example, the asymmetrical charge distribution in certain adamantane derivatives results in unique stacking behaviors in the crystalline state and affects the density and symmetry of their crystal structures. These properties are also reflected in their spectroscopic characteristics, such as intense UV-Vis light absorption due to π → π* electronic transitions . The pharmacokinetics and pharmacodynamics of adamantane-based drugs are shaped by these properties, which determine their efficacy and safety profiles in clinical applications .

Scientific Research Applications

1. Synthesis of 1,2-Disubstituted Adamantane Derivatives

  • Summary of Application: The synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
  • Methods of Application: The adamantane skeleton is often used as a building block when steric bulk, lipophilicity, or rigidity is required . Replacing one hydrogen atom at carbon 1 and one hydrogen atom at carbon 2 in the adamantane molecule with two substituents (the same or different) leads to the formation of compounds that are chiral .
  • Results or Outcomes: This method has led to the synthesis of a variety of 1,2-disubstituted adamantane derivatives .

2. Direct Radical Functionalization

  • Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
  • Methods of Application: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
  • Results or Outcomes: This method has led to a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

3. Synthesis of Unsaturated Adamantane Derivatives

  • Summary of Application: The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .
  • Results or Outcomes: This method has led to the synthesis of a variety of unsaturated adamantane derivatives .

4. Functionalization of Diamondoids

  • Summary of Application: Diamondoids, cage hydrocarbon molecules that are superimposable on the diamond lattice, have fascinated chemists since the beginning of the last century . The functionalization of these perfectly defined (C,H)-molecules is described here .
  • Methods of Application: Diamondoid halides and diamondoid alcohols are first rank precursors for amino and phosphine-substituted diamondoids that have proved to be highly useful in therapeutic applications and metal catalysis, respectively .
  • Results or Outcomes: The extent of functionalization and polyfunctionalization achieved for adamantane and diamantane, and the synthesis and applications of the resulting organohybrids are illustrated, revealing their high potential in fields such as organocatalysis, polymers, molecular electronics and mechanics .

5. Synthesis of Dehydroadamantanes

  • Summary of Application: The synthesis of dehydroadamantanes is a significant area of research in adamantane chemistry . These compounds are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Results or Outcomes: This method has led to the synthesis of a variety of dehydroadamantanes .

6. Synthesis of Exocyclic Double Bond Derivatives

  • Summary of Application: The synthesis of unsaturated adamantane derivatives with exocyclic double bonds, such as 2-methyleneadamantane, is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
  • Methods of Application: In a deuterated dimethyl sulfoxide analog (DMSO-D6), gentle heating promotes the reaction .
  • Results or Outcomes: This method has led to the synthesis of a variety of exocyclic double bond derivatives .

Future Directions

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

adamantane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBBJZYOAOCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499531
Record name Tricyclo[3.3.1.1~3,7~]decane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-2-carbaldehyde

CAS RN

39750-93-1
Record name Tricyclo[3.3.1.1~3,7~]decane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name adamantane-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PE Krasnikov, VA Osyanin, DV Osipov… - Russian Chemical …, 2015 - Springer
… oxy)adamantane 2 carbaldehyde (2e) contains triplet at δ 2.34 of the C≡CH group proton and doublet at δ 3.92 of the CH2O group protons with long range spin spin cou pling …
Number of citations: 1 link.springer.com
J Scharp, H Wynberg, J Strating - Recueil des Travaux …, 1970 - Wiley Online Library
… In our hands better results were obtained by oxidation of adamantane2-carbaldehyde (III), which in turn could be easily prepared by pyrolysis of the glycidic ester (11) from …
Number of citations: 25 onlinelibrary.wiley.com
I Fleming, RC Moses, M Tercel, J Ziv - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… A quaternary carbon atom can be set up by irradiation of the N-methylaniline enamine 5 of adamantane-2-carbaldehyde giving the indoline 6 in poor yield. This product was converted …
Number of citations: 40 pubs.rsc.org
PE Krasnikov, EA Sidnin, VA Osyanin… - Chemistry of …, 2014 - Springer
The interaction of nitrosochlorides based on 2-alkylidene adamantanes and 1Н-azoles in pyridine medium produced α-azolyl oximes of adamantane series. The reaction occurred as a …
Number of citations: 7 link.springer.com
A Madder, S Sebastian, D Van Haver… - Journal of the …, 1997 - pubs.rsc.org
… reagent (prepared by dissolving 50 g chromium() oxide and 41.5 ml concentrated sulfuric acid in 190 ml water) was added slowly to a solution of adamantane-2-carbaldehyde (9.2 …
Number of citations: 17 pubs.rsc.org
JRL Ribeiro - 2017 - repositorio.ul.pt
Malaria remains one of the most prevalent and life-threatening diseases. It is caused by infection with parasites of the genus Plasmodium and transmitted to humans through female …
Number of citations: 2 repositorio.ul.pt
JA Currey - 1999 - search.proquest.com
m-Xylylene and its derivatives have been of interest to physical-organic chemists for most of this century. These compounds are diradicals, possessing two electrons that cannot be …
Number of citations: 0 search.proquest.com
DSR Coutinho - 2017 - repositorio.ul.pt
Infectious diseases caused by viruses, parasites and bacteria are currently the second cause of mortality worldwide. One of these parasites is Leishamania spp., which is the protozoa …
Number of citations: 2 repositorio.ul.pt
GA Cordell - 1997 - books.google.com
Internationally acclaimed for more than 40 years, this Series, founded by the late Professor RHF Manske, continues to provide outstanding coverage of the rapidly expanding field of the …
Number of citations: 2 books.google.com
H Takayama, SI Sakai - The Alkaloids: Chemistry and Pharmacology, 1997 - Elsevier
Publisher Summary This chapter reviews the chemistry and biological activity of the gelsemium alkaloids. It discusses that the number of Gelsemium alkaloids has increased …
Number of citations: 46 www.sciencedirect.com

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